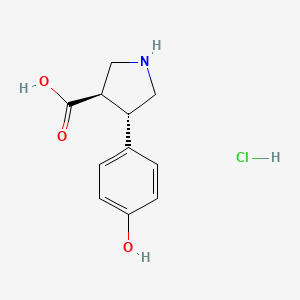(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
CAS No.: 1392211-71-0
Cat. No.: VC2839124
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1392211-71-0 |
|---|---|
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO3.ClH/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |
| Standard InChI Key | FEGJNIKGVWOYLO-BAUSSPIASA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |
| SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |
| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |
Introduction
STRUCTURAL CHARACTERISTICS AND CHEMICAL PROPERTIES
Molecular Structure
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride features a five-membered pyrrolidine ring with stereogenic centers at positions 3 and 4. The compound possesses:
-
A pyrrolidine ring with nitrogen atom at position 1
-
A carboxylic acid group at the 3-position with R-configuration
-
A 4-hydroxyphenyl group at the 4-position with S-configuration
-
A hydrochloride salt formation at the pyrrolidine nitrogen
The trans arrangement of substituents at positions 3 and 4 is similar to other compounds in this class, such as trans-1-Boc-4-(3-hydroxyphenyl)-pyrrolidine-3-carboxylic acid . This stereochemical configuration likely contributes significantly to its biological activity profile.
Physical and Chemical Properties
Based on structural similarities to related compounds, the following properties can be anticipated:
The hydrochloride salt form significantly enhances water solubility compared to the free base, making it potentially more suitable for biological applications and pharmaceutical formulations.
SYNTHESIS APPROACHES
Stereoselective Synthesis
A stereoselective approach similar to that described for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid would likely involve:
-
Starting with a suitable glycine derivative
-
Introduction of protecting groups (such as Boc)
-
Ring closure to form the pyrrolidine core structure
-
Stereoselective introduction of the 4-hydroxyphenyl group
-
Deprotection and salt formation
The patent information describing (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid synthesis provides valuable insights into potential synthetic routes, particularly the use of stereoselective catalytic methods to ensure the correct configuration .
Stereochemical Control Strategies
Achieving the specific (3R,4S) stereochemistry is critical and might be accomplished through:
| Strategy | Description | Advantages |
|---|---|---|
| Asymmetric Catalysis | Using chiral catalysts such as ruthenium complexes with chiral ligands | High stereoselectivity, potentially high yield |
| Chiral Resolution | Separation of diastereomeric salts or derivatives | Can be applied to racemic mixtures |
| Chiral Auxiliaries | Temporary introduction of chiral groups to direct stereoselectivity | Predictable stereochemical outcome |
| Enzymatic Methods | Using stereoselective enzymes for key transformation steps | Highly selective under mild conditions |
The patent for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid specifically mentions using "di-acetic acid [(S)-(-)-5,5'-bi[di(3,5-xylyl)phosphino]-4,4'-di-1,3-benzodioxole] ruthenium (II)" as a catalyst for a stereoselective hydrogenation reaction, which could be applicable to the synthesis of our target compound .
FUNCTIONAL GROUP REACTIVITY
Key Reactive Centers
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride contains several functional groups that contribute to its chemical reactivity:
-
Pyrrolidine Nitrogen: Functions as a basic center, can undergo N-acylation, N-alkylation, and salt formation
-
Carboxylic Acid: Can participate in esterification, amide formation, and decarboxylation reactions
-
Phenolic Hydroxyl: Capable of hydrogen bonding, O-alkylation, O-acylation, and coordination with metal ions
This reactivity profile is comparable to that of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, which can undergo various chemical transformations due to its functional groups.
| Modification Site | Potential Reactions | Potential Applications |
|---|---|---|
| Carboxylic Acid | Esterification, amide formation | Prodrug development, solubility modification |
| Pyrrolidine Nitrogen | N-protection, N-alkylation | Modulating basicity, introducing additional functionality |
| Phenolic Hydroxyl | Etherification, esterification | Altering lipophilicity, introducing linkers |
| Aromatic Ring | Halogenation, nitration, sulfonation | Tuning electronic properties, adding functionality |
COMPARISON WITH STRUCTURALLY RELATED COMPOUNDS
Structural Analogs and Their Properties
Several structurally related compounds provide insights into the potential properties and applications of our target molecule:
The structural variations among these compounds likely result in different pharmacokinetic profiles and biological activities, while maintaining the core pyrrolidine-3-carboxylic acid scaffold.
Structure-Activity Relationship Considerations
The positioning of the hydroxyl group on the phenyl ring (para position in our target compound versus meta position in some analogs) may significantly impact:
These differences could translate to distinct biological activity profiles, making the specific stereochemistry and substitution pattern of (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride potentially unique in its pharmacological properties.
| Property | Significance | Relevance to Drug Development |
|---|---|---|
| Salt Form | Enhanced solubility | Improved bioavailability and formulation options |
| Stereochemical Purity | Target selectivity | Reduced off-target effects, potentially lower dosing |
| Multiple Functional Groups | Derivatization potential | Platform for creating compound libraries and SAR studies |
| Hydrogen Bonding Capacity | Target binding | Potential for specific interactions with receptors and enzymes |
ANALYTICAL CHARACTERIZATION
NMR Spectroscopy
Predicted key signals in ¹H-NMR would include:
-
Pyrrolidine ring protons (complex multiplets, ~2.3-3.5 ppm)
-
Aromatic protons from the 4-hydroxyphenyl group (doublets, ~6.7-7.2 ppm)
-
Carboxylic acid proton (broad singlet, ~12 ppm)
-
Hydroxyl proton (broad singlet, ~9-10 ppm)
This prediction is supported by the NMR data provided for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, which shows pyrrolidine ring protons in the 2.34-3.48 ppm range .
Mass Spectrometry
Expected molecular ion would correspond to [M+H]⁺ with m/z ~244 (for the free base form), similar to the m/z of 144 reported for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (adjusted for the structural differences) .
CURRENT RESEARCH STATUS AND FUTURE DIRECTIONS
Future Research Opportunities
Several promising research directions for this compound include:
-
Development of improved stereoselective synthetic routes with higher yields
-
Exploration of biological activity profiles against various targets
-
Investigation of derivative compounds with modified functional groups
-
Integration into peptidomimetic structures
-
Evaluation as potential pharmacophores in drug discovery programs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume